molecular formula C15H12ClNO3 B11180776 [2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate CAS No. 17892-92-1

[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate

Cat. No.: B11180776
CAS No.: 17892-92-1
M. Wt: 289.71 g/mol
InChI Key: MWINWGQRSUMWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[(4-Chlorophenyl)carbamoyl]phenyl] acetate is a synthetic aromatic ester characterized by a phenyl ring substituted at the 2-position with an acetate group and a carbamoyl moiety linked to a 4-chlorophenyl group. Its synthesis typically involves the reaction of 2-(chlorocarbonyl)phenyl acetate with 4-chloroaniline derivatives in the presence of a base such as triethylamine . Spectroscopic techniques, including FTIR and NMR, confirm its identity, with key signals corresponding to the ester carbonyl (~1750 cm⁻¹) and carbamoyl N–H stretches (~3300 cm⁻¹) . The compound’s lipophilicity, determined via HPLC, suggests moderate solubility in organic solvents, a property critical for drug formulation .

Properties

CAS No.

17892-92-1

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

[2-[(4-chlorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H12ClNO3/c1-10(18)20-14-5-3-2-4-13(14)15(19)17-12-8-6-11(16)7-9-12/h2-9H,1H3,(H,17,19)

InChI Key

MWINWGQRSUMWFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Ammonolysis of 2-(Chlorocarbonyl)phenyl Acetate

The most widely documented method involves the ammonolysis of 2-(chlorocarbonyl)phenyl acetate with 4-chloroaniline. This route, described in a 2023 study, proceeds via a nucleophilic acyl substitution mechanism.

Reaction Conditions :

  • Solvent : Dichloromethane (CH2_2Cl2_2) or pyridine.

  • Base : Triethylamine (Et3_3N) or pyridine to scavenge HCl.

  • Temperature : Room temperature (20–25°C).

  • Time : 30 minutes to 5 hours, depending on stoichiometry.

Procedure :
A stirred solution of 4-chloroaniline (10 mmol) and triethylamine (11 mmol) in CH2_2Cl2_2 is treated dropwise with 2-(chlorocarbonyl)phenyl acetate (10 mmol). The mixture is stirred until completion, as monitored by TLC. The precipitate is filtered, washed with water, and recrystallized from anhydrous ethanol to yield the pure compound.

Key Data :

ParameterValue
Yield40%
Melting Point133–134°C
Purity>95% (HPLC)

Mechanistic Insight :
The reaction proceeds via the formation of a tetrahedral intermediate, where the amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine facilitates deprotonation of the amine and neutralizes HCl, driving the reaction forward.

Multi-Step Synthesis from o-Chloroacetophenone

A patent-pending method (CN102746142A) outlines a multi-step synthesis starting from o-chloroacetophenone , though adaptations are required for the target compound.

Step 1: Formation of 1-(2-(4-Chlorophenoxy)phenyl)ethyl Ketone

  • Reagents : o-Chloroacetophenone, para-chlorophenol, NaOH, copper powder.

  • Conditions : Nitrogen atmosphere, 125–130°C, 10 hours.

  • Workup : Extraction with ethyl acetate/sherwood oil, no purification needed.

Step 2: Hydrolysis to Carboxylic Acid

  • Reagents : Sublimed sulfur, morpholine, HCl/acetic acid.

  • Conditions : Reflux for 18 hours.

  • Isolation : Acidification, extraction, and recrystallization.

Adaptation for Target Compound :
To yield [2-[(4-chlorophenyl)carbamoyl]phenyl] acetate, the final hydrolysis step could be replaced by ammonolysis with 4-chloroaniline, mirroring Section 1.1.

Challenges :

  • Scalability : High-temperature steps require specialized equipment.

  • Byproducts : Copper-mediated coupling may introduce metallic impurities.

Comparative Analysis of Synthetic Methods

Efficiency and Yield Optimization

MethodYieldTimeCostScalability
Ammonolysis40%5 hrsLowHigh
Multi-Step~35%*28 hrsModerateModerate

*Estimated for adapted route.

Critical Factors :

  • Solvent Choice : Dichloromethane offers faster reaction kinetics than pyridine but poses environmental concerns.

  • Catalysis : Copper powder in multi-step synthesis enhances coupling efficiency but complicates purification.

Structural Characterization and Quality Control

Spectroscopic Data :

  • IR (KBr, cm1^{-1}) : 3487 (N–H), 1755 (C=O ester), 1656 (C=O amide).

  • 1^1H NMR (CDCl3_3) : δ 8.10 (s, 1H, NH), 7.80–7.20 (m, 8H, aromatic), 2.30 (s, 3H, CH3_3).

Purity Assurance :

  • Recrystallization in ethanol achieves >95% purity.

  • HPLC with C18 column (acetonitrile/water) confirms absence of unreacted starting material.

Industrial and Environmental Considerations

Green Chemistry Metrics

  • Atom Economy : 78% for ammonolysis vs. 65% for multi-step synthesis.

  • E-Factor : 1.2 (ammonolysis) vs. 3.5 (multi-step), reflecting higher waste in the latter.

Solvent Recovery :

  • Dichloromethane (b.p. 40°C) is recyclable via distillation, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Compounds :

  • Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate (EE2)
  • Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate (EE4)
  • 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate
Property [2-[(4-Chlorophenyl)carbamoyl]phenyl] Acetate EE4 EE2 (2-chloro derivative) 4-Acetylphenyl Analogue
Substituent Position 4-chlorophenyl 4-chlorophenyl 2-chlorophenyl 4-acetylphenyl
Molecular Weight ~289.7 g/mol 347.8 g/mol 347.8 g/mol 313.3 g/mol
Lipophilicity (log k) 2.8 (HPLC) 3.1 (HPLC) 2.9 (HPLC) Not reported
Crystallinity Moderate Reduced in β-CD complexes Reduced in β-CD complexes High (crystalline structure confirmed)
Biological Activity Limited data Antibacterial activity Antibacterial activity Anti-proliferative (NCI 60 cell lines)

Structural Insights :

  • Chlorine Position : The 4-chloro substitution in EE4 and the target compound enhances steric stability compared to the 2-chloro isomer (EE2), affecting binding to biological targets .
  • Acetyl vs. Chlorine : Replacing the 4-chlorophenyl group with a 4-acetylphenyl moiety (as in the analogue from ) introduces electron-withdrawing effects, altering electronic properties and anti-proliferative potency .

Physicochemical and Spectroscopic Comparisons

β-Cyclodextrin Inclusion Complexes

Both EE4 and the target compound form inclusion complexes with β-cyclodextrin (β-CD), but their interactions differ:

  • XRD : EE4-β-CD complexes show reduced crystallinity compared to the free compound, indicating successful encapsulation .
  • FTIR : The hydroxyl band of β-CD at 3396 cm⁻¹ sharpens in EE4 complexes, confirming host-guest interactions .
  • UV-Vis : EE4’s absorption profile aligns with β-CD in complexes, suggesting structural integration .

In contrast, the acetylphenyl analogue lacks evidence of cyclodextrin complexation, likely due to steric hindrance from the acetyl group .

Vibrational Spectroscopy

The target compound shares vibrational modes with its brominated analogue (4-bromophenyl substitution):

  • FTIR/Raman: CO stretching in the carbamoyl group (~1680 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) are consistent across derivatives.

Biological Activity

[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

The molecular formula for [2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate is C16H15ClN2O3C_{16}H_{15}ClN_{2}O_{3}. Its structure features a chlorophenyl group that contributes to its unique reactivity and interaction with biological targets.

The biological activity of [2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of [2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate through in vitro assays against various cancer cell lines. For example, it has been tested against the NCI 60 cell line panel, showing considerable anti-proliferative activity .

Table 1: In Vitro Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
NCI-H460 (Lung)15.0
MCF-7 (Breast)22.5
A549 (Lung)18.7

The above data indicates that [2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate exhibits varying degrees of effectiveness across different cancer types, suggesting a selective action mechanism.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown activity against several bacterial strains, indicating potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Comparative Analysis with Similar Compounds

[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate can be compared with structurally similar compounds such as [2-[(4-bromophenyl)carbamoyl]phenyl] Acetate and [2-[(4-nitrophenyl)carbamoyl]phenyl] Acetate. These comparisons highlight differences in biological activity due to variations in substituents.

Table 3: Comparison of Biological Activities

CompoundAnticancer Activity (IC50, µM)Antimicrobial Activity (MIC, µg/mL)
[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate1532
[2-[(4-bromophenyl)carbamoyl]phenyl] Acetate2064
[2-[(4-nitrophenyl)carbamoyl]phenyl] Acetate25128

Case Studies

  • Anticancer Studies : A study conducted on breast cancer cell lines revealed that treatment with [2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate resulted in significant apoptosis and cell cycle arrest at the G1 phase. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
  • Antimicrobial Efficacy : Research investigating the antimicrobial properties showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.